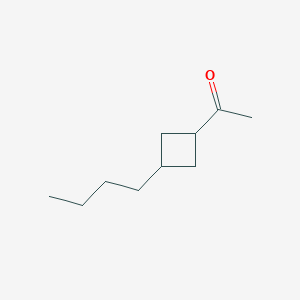

1-(3-Butylcyclobutyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

154885-06-0 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-(3-butylcyclobutyl)ethanone |

InChI |

InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3 |

InChI Key |

AIFNLIZVRXEKQU-UHFFFAOYSA-N |

SMILES |

CCCCC1CC(C1)C(=O)C |

Canonical SMILES |

CCCCC1CC(C1)C(=O)C |

Synonyms |

Ethanone, 1-(3-butylcyclobutyl)-, cis- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Butylcyclobutyl Ethanone and Its Precursors

Strategies for Cyclobutyl Ring Formation

The inherent ring strain of the cyclobutane (B1203170) moiety makes its construction a non-trivial task. baranlab.org However, this strain also renders cyclobutanes useful as versatile intermediates in organic synthesis. researchgate.netconsensus.app Methodologies for forming the cyclobutyl skeleton can be broadly categorized into cycloaddition reactions and ring rearrangement strategies.

Cycloaddition Reactions in the Synthesis of Cyclobutane Derivatives

Among the most powerful and widely employed methods for constructing cyclobutane rings are [2+2] cycloaddition reactions. nih.gov These reactions involve the union of two unsaturated components, typically two alkenes (or an alkene and an alkyne), to form a four-membered ring. organicreactions.org Such cycloadditions can be initiated either thermally or photochemically. baranlab.orgorganicreactions.org

Thermal [2+2] cycloadditions are particularly effective for electron-deficient or highly strained alkenes, such as fluorinated alkenes. organicreactions.org For less activated, simple alkenes, photochemical [2+2] cycloaddition is often the method of choice. baranlab.org This process typically involves the photo-excitation of one of the alkene components to a triplet state, which then adds to the ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate. baranlab.org The use of photosensitizers like acetone or benzophenone is common to facilitate the population of the necessary triplet state. baranlab.org More recent advancements have seen the development of visible-light-mediated [2+2] cycloadditions using photocatalysts, which allows for milder reaction conditions. chemistryviews.orgorganic-chemistry.org

For the synthesis of a precursor to 1-(3-Butylcyclobutyl)ethanone, a potential strategy would be the [2+2] cycloaddition of 1-hexene with a suitable ketene (B1206846) acetal, followed by hydrolysis and functional group manipulation to install the ethanone (B97240) moiety.

| Cycloaddition Method | Activation | Typical Substrates | Key Features |

| Thermal Cycloaddition | Heat | Fluorinated or strained alkenes | Often requires high temperatures/pressures. organicreactions.org |

| Photochemical Cycloaddition | UV Light | Alkenes, enones | Often proceeds via a diradical intermediate; can be intramolecular or intermolecular. baranlab.org |

| Transition-Metal Catalyzed | Metal Catalyst (e.g., Pd, Ni) | Alkenes, allenes | Can offer high levels of stereocontrol. baranlab.org |

| Visible-Light Photocatalysis | Photocatalyst (e.g., Ru(II), Ir(III)) + Light | Enones, alkenes | Milder conditions, good functional group tolerance. chemistryviews.orgorganic-chemistry.org |

Ring Contraction and Expansion Approaches to the Cyclobutyl Skeleton

Alternative strategies to cycloadditions for forming the cyclobutane ring involve the rearrangement of larger or smaller ring systems. These methods can provide access to substitution patterns that are difficult to achieve through other means. nih.gov

Ring Contraction: Ring contraction methodologies provide a powerful route to cyclobutane derivatives from more readily available five-membered rings. A notable example is the stereoselective contraction of polysubstituted pyrrolidines into cyclobutanes using iodonitrene chemistry. chemistryviews.orgacs.org This reaction proceeds through the formation of a 1,4-biradical intermediate after the extrusion of nitrogen, with the stereochemical information from the starting pyrrolidine being transferred to the cyclobutane product. acs.org Another classical method is the Favorskii rearrangement of α-halocyclopentanones, which yields cyclobutanecarboxylic acid derivatives.

Ring Expansion: Conversely, ring expansion of three-membered rings offers another entry point to the cyclobutyl skeleton. nih.gov For instance, the acid-catalyzed ring expansion of cyclopropyl (B3062369) carbinols can lead to cyclobutanones. nih.gov More recent developments include organocatalyzed enantioselective ring expansions, such as the 1,2-sigmatropic semipinacol rearrangement of vinylogous ketones or fluorination-induced Wagner-Meerwein rearrangements of allylic cyclobutanols. nih.gov A Lewis acid-catalyzed cycloisomerization involving a tandem Prins addition/ring expansion has also been shown to produce bicyclic systems containing a cyclobutane ring. nih.gov

| Rearrangement Type | Starting Material | Typical Product | Key Transformation |

| Ring Contraction | Substituted Pyrrolidine | Substituted Cyclobutane | Iodonitrene-mediated nitrogen extrusion. chemistryviews.orgacs.org |

| Ring Contraction | α-Halocyclopentanone | Cyclobutanecarboxylic Acid | Favorskii Rearrangement. |

| Ring Expansion | Cyclopropyl/Cyclobutyl Alcohols | Spirocyclic Dienones | Organocatalyzed 1,2-sigmatropic rearrangement. nih.gov |

| Ring Expansion | Alkylidenecyclopropane Acylsilanes | Bicyclic α-Silyl Ketones | Lewis acid-catalyzed cycloisomerization. nih.gov |

Functionalization at the Carbonyl Moiety

Once the butyl-substituted cyclobutane core is assembled, the next critical step is the introduction of the ethanone group. This can be achieved through various carbonyl-forming reactions, with considerations for stereoselectivity.

Acylation and Related Carbonyl-Forming Reactions

The introduction of the acetyl group onto the butylcyclobutane ring can be accomplished through several classical and modern synthetic methods. A straightforward approach involves the acylation of an organometallic derivative of butylcyclobutane. For example, converting 1-bromo-3-butylcyclobutane into its corresponding Grignard or organolithium reagent, followed by reaction with acetyl chloride or acetic anhydride, would yield the target ketone.

Alternatively, starting from 3-butylcyclobutanecarboxylic acid, the ethanone moiety can be installed by conversion to the acid chloride followed by reaction with a suitable organocadmium or organocuprate reagent (e.g., dimethylcadmium or lithium dimethylcuprate). Another route is the oxidation of the corresponding secondary alcohol, 1-(3-butylcyclobutyl)ethanol. This precursor alcohol could be synthesized by reacting 3-butylcyclobutanecarbaldehyde with methylmagnesium bromide. A variety of oxidizing agents, from chromium-based reagents to milder conditions like the Swern or Dess-Martin oxidations, can effect this transformation.

| Precursor | Reagent(s) | Reaction Type |

| 3-Butylcyclobutanecarboxylic Acid | 1. SOCl₂ 2. (CH₃)₂Cd or (CH₃)₂CuLi | Acylation |

| 3-Butylcyclobutanecarbaldehyde | 1. CH₃MgBr 2. PCC, DMP, or Swern conditions | Grignard Addition then Oxidation |

| 1-Bromo-3-butylcyclobutane | 1. Mg or 2 Li 2. CH₃COCl | Acylation of Organometallic |

| 3-Butylcyclobutanecarbonitrile | 1. CH₃MgBr 2. H₃O⁺ | Grignard Addition to Nitrile |

Stereoselective Introduction of the Ethanone Unit

The relative stereochemistry of the butyl and acetyl groups on the cyclobutane ring (cis or trans) is a crucial aspect of the synthesis. The diastereoselectivity of the functionalization step is often dictated by the stereochemistry of the precursor and the reaction mechanism. For instance, in the synthesis of cis-1,3-difunctionalized cyclobutanes, a strategy involving a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization has proven effective for achieving high cis-selectivity. nih.govnih.gov

When introducing the ethanone unit via the oxidation of a secondary alcohol, the stereochemistry is set during the creation of that alcohol. The addition of a methyl Grignard reagent to 3-butylcyclobutanecarbaldehyde will likely produce a mixture of diastereomeric alcohols. The ratio of these diastereomers can be influenced by steric hindrance and the choice of reagents and conditions (e.g., the use of chelating agents). Subsequent oxidation preserves this stereochemical relationship. Achieving high diastereoselectivity might require the use of stereocontrolled reduction of a precursor diketone or enzymatic resolution of a racemic alcohol intermediate.

Asymmetric Synthesis of Chiral this compound Analogs

Producing enantiomerically enriched or pure analogs of this compound requires the use of asymmetric synthesis techniques. Chiral cyclobutanes are important motifs in bioactive molecules and natural products. nih.govrsc.org Strategies for their asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, or the functionalization of prochiral substrates.

Catalytic asymmetric [2+2] cycloadditions are a powerful tool for constructing chiral cyclobutanes directly. chemistryviews.org For example, cascade reactions involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition can produce enantioenriched bicyclic cyclobutane derivatives with excellent diastereo- and enantioselectivities. chemistryviews.orgnih.gov

Another approach is the asymmetric functionalization of a prochiral cyclobutane derivative. rsc.org Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes using chiral diene ligands has been shown to be a highly diastereo- and enantioselective method for creating chiral cyclobutanes. rsc.org Similarly, a stereoselective approach for obtaining chiral cis- and trans-disubstituted cyclobutanones has been developed from enol ethers, which was applied to the synthesis of the antiviral agent Lobucavir. nih.gov

A potential asymmetric synthesis of a chiral this compound analog could involve the rhodium/chiral diene-catalyzed conjugate addition of a butyl-organometallic reagent to cyclobutenone, followed by further functionalization.

| Asymmetric Strategy | Catalyst/Reagent System | Key Advantage | Reference Example |

| Cascade Cycloaddition | Iridium catalyst + Chiral Ligand + Photosensitizer | High enantioselectivity ( >99% ee) in a one-pot operation. | Synthesis of oxa- baranlab.orgorganicreactions.org-bicyclic heptanes. chemistryviews.orgnih.gov |

| Asymmetric Conjugate Addition | Rhodium catalyst + Chiral Diene Ligand | Efficient creation of two stereocenters with high control. | Arylation of cyclobutenes. rsc.org |

| Asymmetric Ring Closure | Chiral Catalysts | Construction of the chiral ring from an acyclic precursor. | Intramolecular hydroalkylation. organic-chemistry.org |

| Asymmetric C-H Functionalization | Palladium catalyst + Chiral Ligand | Direct and efficient functionalization of a pre-formed ring. | Arylation of cyclobutane C-H bonds. researchgate.netacs.org |

Organometallic Reagents in the Synthesis of this compound Scaffolds

The construction of the this compound framework can be strategically approached through the sequential introduction of the butyl and acetyl groups onto a cyclobutane precursor. Organometallic reagents play a pivotal role in these transformations, offering a versatile toolkit for carbon-carbon bond formation.

A plausible synthetic route commences with a cyclobutenone intermediate. The introduction of the butyl group at the 3-position can be effectively achieved via a 1,4-conjugate addition reaction using an organocuprate reagent. Organocuprates, often referred to as Gilman reagents, are known for their high propensity for 1,4-addition to α,β-unsaturated ketones, minimizing the competing 1,2-addition to the carbonyl group chem-station.comwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.commasterorganicchemistry.com. The reaction of a lithium dibutylcuprate ((Bu)₂CuLi) with cyclobutenone would yield the lithium enolate of 3-butylcyclobutanone. Subsequent quenching of this enolate provides the key intermediate, 3-butylcyclobutanone.

The general transformation is depicted below:

Step 1: Formation of the Organocuprate 2 BuLi + CuI → (Bu)₂CuLi + LiI

Step 2: Conjugate Addition (Bu)₂CuLi + Cyclobutenone → Lithium enolate of 3-butylcyclobutanone

Step 3: Workup Lithium enolate of 3-butylcyclobutanone + H₃O⁺ → 3-Butylcyclobutanone

With 3-butylcyclobutanone in hand, the next critical step is the introduction of the acetyl group at the 1-position. This can be accomplished through the addition of an appropriate organometallic reagent to the carbonyl group of 3-butylcyclobutanone. A common choice for this transformation is a Grignard reagent or an organolithium reagent. For instance, the reaction of 3-butylcyclobutanone with methylmagnesium bromide (MeMgBr) would lead to the formation of a tertiary alcohol, 1-methyl-3-butylcyclobutanol, after acidic workup.

Subsequent oxidation of this tertiary alcohol would then yield the target molecule, this compound.

An alternative approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, a pre-functionalized cyclobutane ring bearing a leaving group (e.g., a triflate or halide) at the 1-position and a butyl group at the 3-position could undergo a Stille or Suzuki coupling with an acetyl-containing organometallic reagent.

The following table summarizes the key organometallic reagents and their roles in the synthesis of the this compound scaffold.

| Organometallic Reagent | Formula | Role in Synthesis | Key Transformation |

| Butyllithium | BuLi | Precursor to organocuprate | Formation of lithium dibutylcuprate |

| Lithium Dibutylcuprate | (Bu)₂CuLi | Nucleophilic butyl source | 1,4-conjugate addition to cyclobutenone |

| Methylmagnesium Bromide | MeMgBr | Nucleophilic methyl source | Addition to the carbonyl of 3-butylcyclobutanone |

Novel Catalytic Routes to this compound

Recent advancements in catalysis have opened up new avenues for the synthesis of substituted cyclobutanes with high efficiency and selectivity. These novel catalytic routes often employ transition metals to orchestrate bond formations that are otherwise challenging.

One innovative approach involves the rhodium-catalyzed asymmetric hydrometallation of cyclobutenes. While direct application to this compound is not explicitly documented, the principle of using a catalytic cycle to introduce functionality onto a cyclobutene ring is highly relevant nih.govresearchgate.net. A hypothetical catalytic cycle could involve the hydrometallation of a 3-butylcyclobutene, followed by an acylation step. For example, a rhodium hydride species could add across the double bond of 3-butylcyclobutene, generating a cyclobutyl-rhodium intermediate. This intermediate could then react with an acylating agent to furnish the desired product.

Another powerful strategy for constructing 1,3-disubstituted cyclobutanes is the [2+2] cycloaddition of allenoates and alkenes nih.govorganic-chemistry.orgresearchgate.net. This method allows for the rapid assembly of the cyclobutane core with substituents at the 1 and 3 positions. A synthetic sequence targeting this compound could involve the cycloaddition of an allenoate with 1-hexene. The resulting cyclobutane would bear an ester group at the 1-position and a butyl group at the 3-position. The ester could then be converted to the desired ketone through a series of standard organic transformations.

The following table outlines some novel catalytic strategies and their potential application in the synthesis of this compound or its precursors.

| Catalytic Method | Catalyst/Reagents | Key Transformation | Relevance to Target Molecule |

| Rhodium-Catalyzed Hydroacylation | [Rh(cod)OH]₂ / Chiral Ligand | Asymmetric hydrometallation of cyclobutenes | Potential for direct acylation of a butyl-substituted cyclobutene nih.govresearchgate.net. |

| [2+2] Cycloaddition | Lewis Acid (e.g., EtAlCl₂) | Cycloaddition of allenoates and alkenes | Construction of a 1-carboalkoxy-3-butylcyclobutane precursor nih.gov. |

| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂ / Ligand | Direct arylation or alkylation of C-H bonds | Potential for direct functionalization of a butylcyclobutane precursor acs.org. |

These advanced synthetic methodologies, leveraging the unique reactivity of organometallic reagents and the efficiency of catalytic processes, provide a robust platform for the synthesis of complex molecules like this compound. The continued development of such methods is crucial for advancing the field of organic synthesis and enabling the production of novel chemical entities.

Elucidation of Reaction Mechanisms and Transformations Involving 1 3 Butylcyclobutyl Ethanone

Electrophilic and Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 1-(3-butylcyclobutyl)ethanone is the primary site for electrophilic and nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, is nucleophilic and can be attacked by strong electrophiles.

Nucleophilic Addition: This is a characteristic reaction of ketones. Nucleophiles add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The general mechanism is as follows:

Step 1: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.

Step 2: The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Step 3: Protonation of the alkoxide by a protic solvent or added acid yields the final alcohol product.

The reactivity of the carbonyl group in this compound would be influenced by the steric hindrance presented by the adjacent cyclobutyl group.

Electrophilic Addition: Electrophiles, such as protons from a strong acid, can attack the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Due to the absence of specific studies on this compound, a data table of specific nucleophilic and electrophilic addition reactions cannot be provided.

Cyclobutyl Ring Opening and Rearrangement Reactions

The cyclobutane (B1203170) ring in this compound is strained and can undergo ring-opening and rearrangement reactions under various conditions.

Thermal and Photochemical Rearrangements

Thermal Rearrangements: Upon heating, cyclobutane derivatives can undergo cleavage to form two ethylene (B1197577) molecules or rearrange to butene derivatives. The presence of the acetyl and butyl groups would influence the regioselectivity of these reactions, but specific pathways for this compound have not been documented.

Photochemical Rearrangements: Photochemical excitation of ketones can lead to a variety of reactions, including Norrish Type I and Type II reactions. For a cyclobutyl ketone, this could initiate ring-opening or rearrangements. However, no photochemical studies specifically on this compound are available.

Acid- and Base-Catalyzed Transformations

Acid or base catalysis can promote the ring-opening of cyclobutane rings, often leading to the formation of more stable, acyclic, or larger ring systems. The specific products would depend on the reaction conditions and the substitution pattern of the cyclobutane ring. Without experimental data, the precise transformations for this compound remain speculative.

Enolization and Enolate Chemistry of this compound

Like other ketones with α-hydrogens, this compound can form enols or enolates. The α-hydrogens on the methyl group and on the cyclobutyl ring are acidic and can be removed by a base to form a resonance-stabilized enolate.

The formation of the enolate allows for a range of subsequent reactions, including:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides.

Aldol (B89426) Condensation: The enolate can react with another molecule of the ketone or a different carbonyl compound.

The regioselectivity of enolate formation (i.e., whether the proton is removed from the methyl group or the cyclobutyl ring) would depend on whether the reaction is under kinetic or thermodynamic control. Specific data on the pKa of the α-hydrogens and the preferred enolate of this compound is not available.

Metal-Mediated and Catalytic Transformations of this compound

Transition metals can catalyze a variety of transformations involving ketones and cyclobutanes. These can include C-H activation, cross-coupling reactions, and rearrangements. For cyclobutyl ketones, metal catalysts can facilitate ring-opening and expansion reactions. No metal-mediated or catalytic transformations specifically involving this compound have been reported in the literature.

Radical Reactions Involving this compound

Radical reactions involving ketones can be initiated by photolysis or by the use of radical initiators. For this compound, a radical at the α-position could be generated, which could then undergo further reactions. Additionally, radical-mediated ring-opening of the cyclobutyl group is a possibility. As with the other reaction types, there is no specific literature detailing radical reactions of this particular compound.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 1 3 Butylcyclobutyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 1-(3-butylcyclobutyl)ethanone. Analysis of chemical shifts, coupling constants, and through-space correlations provides detailed insights into the connectivity and three-dimensional arrangement of the molecule.

Given the structure of this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals for the butyl group, the cyclobutane (B1203170) ring, and the ethanone (B97240) moiety. The protons on the carbon adjacent to the carbonyl group are expected to resonate in the range of 2.0-2.7 ppm. orgchemboulder.comlibretexts.org The chemical shifts of the cyclobutane ring protons are influenced by their substituents and stereochemistry, typically appearing between 1.5 and 2.5 ppm. The butyl chain protons would appear at higher fields, generally between 0.9 and 1.6 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of 200-220 ppm. acs.org The carbons of the cyclobutane ring and the butyl chain would resonate at higher fields.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethanone) | 2.1 - 2.3 | s |

| CH (on cyclobutane, adjacent to C=O) | 2.5 - 3.0 | m |

| CH₂ (cyclobutane ring) | 1.8 - 2.4 | m |

| CH (on cyclobutane, adjacent to butyl) | 1.6 - 2.0 | m |

| CH₂ (butyl chain) | 1.2 - 1.6 | m |

| CH₃ (butyl chain) | 0.8 - 1.0 | t |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ethanone) | 205 - 215 |

| CH₃ (ethanone) | 25 - 35 |

| CH (on cyclobutane, adjacent to C=O) | 45 - 55 |

| CH₂ (cyclobutane ring) | 20 - 35 |

| CH (on cyclobutane, adjacent to butyl) | 35 - 45 |

| CH₂ (butyl chain) | 22 - 38 |

| CH₃ (butyl chain) | ~14 |

To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the substituents on the cyclobutane ring, multi-dimensional NMR techniques are essential.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the butyl group and the cyclobutane ring. For instance, cross-peaks would be observed between the protons of the butyl chain, and between the protons on the cyclobutane ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connection between the ethanone group and the cyclobutane ring, and between the butyl group and the cyclobutane ring. For example, a correlation would be expected between the methyl protons of the ethanone group and the carbonyl carbon, as well as the adjacent methine carbon of the cyclobutane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY and its rotating-frame equivalent (ROESY) are used to identify protons that are close in space, providing critical information for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclobutane ring. nih.gov For example, a NOE correlation between a proton on the butyl group and a proton of the ethanone's methyl group would suggest a cis relationship.

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. While solution-state NMR provides information on the time-averaged conformation, ssNMR can reveal the presence of different conformers or polymorphs in the crystalline state. acs.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of molecular tumbling. acs.org

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). nih.govugent.be This allows for the determination of the elemental formula of the molecular ion of this compound (C₁₀H₁₈O). The exact mass of this compound can be calculated and compared to the experimentally measured mass to confirm its elemental composition. For example, the accurate mass of the molecular ion [C₁₀H₁₈O]⁺• can distinguish it from other ions with the same nominal mass but different elemental formulas. docbrown.info

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of selected ions. unt.edu In a typical MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be mass-analyzed. researchgate.net This provides detailed structural information.

For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. miamioh.edulibretexts.org For this compound, two primary α-cleavage pathways are expected:

Loss of the methyl group (•CH₃) to form a [M - 15]⁺ ion.

Loss of the cyclobutyl ring to form a [M - C₄H₇]⁺ ion.

Another characteristic fragmentation for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-carbon bond. miamioh.edu This rearrangement is possible if there is a hydrogen atom on the γ-carbon of the butyl group.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺• | Molecular Ion |

| 139 | [C₉H₁₅O]⁺ | α-cleavage (loss of •CH₃) |

| 97 | [C₆H₉O]⁺ | Cleavage of the butyl group |

| 83 | [C₆H₁₁]⁺ | Cyclobutyl ring fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion (base peak) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the C=O stretching vibration of the ketone, which is expected to appear in the region of 1705-1725 cm⁻¹. orgchemboulder.comlibretexts.org The exact position of this band can be influenced by the ring strain of the cyclobutane ring.

The IR spectrum would also show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the alkyl groups and the cyclobutane ring in the region of 2850-3000 cm⁻¹. docbrown.info The "fingerprint" region, from approximately 1500 to 400 cm⁻¹, would contain a complex pattern of bands arising from various bending and skeletal vibrations, which are unique to the molecule. docbrown.info Vibrations associated with the cyclobutane ring itself are also expected in this region. dtic.mildtic.mil

Raman spectroscopy provides complementary information to IR spectroscopy. westmont.edu The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl framework often give rise to strong Raman signals. researchgate.net

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H stretch (sp³) | 2850 - 3000 | Strong | Strong |

| C=O stretch (ketone) | 1705 - 1725 | Strong | Medium |

| CH₂ bend | 1450 - 1470 | Medium | Medium |

| CH₃ bend | 1370 - 1380 | Medium | Medium |

| Cyclobutane ring vibrations | 800 - 1200 | Medium | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation (if applicable to derivatives/complexes)

X-ray crystallography stands as a powerful, non-empirical method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov For a molecule like this compound, which is a liquid at room temperature, direct single-crystal X-ray diffraction is not feasible. However, this technique can be applied to solid derivatives or co-crystals of the compound.

The primary challenge lies in obtaining a suitable single crystal of a derivative. nih.gov This can be achieved by reacting this compound with a chiral derivatizing agent to form a solid product. The choice of the derivatizing agent is critical; it should ideally be enantiomerically pure and contain a heavy atom to facilitate the determination of the absolute configuration through anomalous dispersion. mdpi.com

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides precise information on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. nih.gov

The determination of absolute stereochemistry relies on the anomalous scattering of X-rays by the atoms in the crystal. mdpi.com By carefully analyzing the intensities of Bijvoet pairs of reflections, the correct enantiomer can be identified. nih.gov The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the confidence in the assigned absolute stereochemistry. soton.ac.uk

Illustrative Crystallographic Data for a Hypothetical Derivative

Below is a hypothetical data table for a crystalline derivative of this compound, illustrating the type of information obtained from an X-ray crystallographic study.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₂₄N₂O₄ |

| Formula Weight | 332.39 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.12 Å, b = 12.34 Å, c = 15.67 Å |

| Volume | 1571.2 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.40 g/cm³ |

| Flack Parameter | 0.02(4) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Since enantiomers have mirror-image ECD spectra, this technique can be used to determine the absolute configuration of a compound by comparing its experimental spectrum to that of a known standard or to a spectrum predicted by quantum mechanical calculations. encyclopedia.pub

For a chiral ketone like this compound, the carbonyl group acts as a chromophore. The electronic transitions of this chromophore are perturbed by the chiral environment of the rest of the molecule, giving rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the carbonyl group. rsc.org

The stereochemical assignment of this compound would involve the following steps:

Synthesis and Separation of Enantiomers: The synthesis of this compound would likely result in a racemic mixture. The enantiomers would need to be separated using a chiral resolution technique.

ECD Measurement: The ECD spectra of the separated enantiomers would be recorded.

Computational Modeling: Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), would be used to predict the ECD spectra for both the (R)- and (S)-enantiomers of this compound.

Comparison and Assignment: The experimental ECD spectrum would be compared to the computationally predicted spectra. A match between the experimental and a predicted spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer. nih.gov

Hypothetical ECD Data for the Enantiomers of this compound

The following table presents hypothetical ECD data for the two enantiomers of this compound, illustrating the expected mirror-image relationship.

| Wavelength (nm) | (R)-1-(3-butylcyclobutyl)ethanone Δε (M⁻¹cm⁻¹) | (S)-1-(3-butylcyclobutyl)ethanone Δε (M⁻¹cm⁻¹) |

| 295 | +1.5 | -1.5 |

| 220 | -0.8 | +0.8 |

Computational and Theoretical Investigations of 1 3 Butylcyclobutyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of 1-(3-butylcyclobutyl)ethanone, which in turn dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, can provide valuable information about its frontier molecular orbitals (FMOs), electrostatic potential, and charge distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, while the LUMO is anticipated to be centered on the carbonyl carbon.

Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, a region of negative potential (typically colored red) is expected around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, a region of positive potential (typically colored blue) is anticipated around the carbonyl carbon, marking it as a site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are hypothetical and based on typical results for similar ketones.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.netresearchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations can be used to refine the geometric parameters (bond lengths, bond angles, and dihedral angles) and to obtain more accurate energy values for different conformers. These methods are particularly useful for studying systems where electron correlation effects are significant. The results from ab initio calculations can be used to validate the findings from DFT studies and to provide a more detailed understanding of the molecule's electronic structure.

Conformational Analysis and Energy Landscapes

The non-planar, puckered nature of the cyclobutane (B1203170) ring, combined with the presence of two substituents, gives rise to several possible conformers for this compound. The butyl and acetyl groups can be arranged in either a cis or trans relationship. Furthermore, for each of these isomers, the substituents can occupy either axial or equatorial-like positions on the puckered ring. This leads to four primary conformers to consider: cis-axial, cis-equatorial, trans-axial, and trans-equatorial, with respect to the butyl group's position relative to the acetyl group.

Computational methods can be used to determine the relative energies of these conformers and to map out the potential energy surface for their interconversion. The stability of each conformer is influenced by a combination of angle strain, torsional strain, and steric interactions. Generally, conformers with bulky substituents in equatorial positions are more stable due to reduced steric hindrance.

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer | Butyl Group Position | Acetyl Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans-equatorial | Equatorial | Equatorial | 0.00 |

| cis-equatorial | Equatorial | Axial | 1.2 |

| trans-axial | Axial | Equatorial | 2.5 |

Note: These values are hypothetical estimates based on principles of conformational analysis for substituted cyclobutanes.

The energy landscape would show that the trans-equatorial conformer is the global minimum, with energy barriers for ring-flipping and substituent reorientation connecting the different conformers.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can be employed to explore potential reaction pathways involving this compound. A common reaction for ketones is nucleophilic addition to the carbonyl group. For instance, the reaction with a simple nucleophile like the hydride ion (H⁻) can be modeled to understand the mechanism of reduction to the corresponding alcohol.

By mapping the potential energy surface, the transition state for the reaction can be located and characterized. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the molecule as the reaction proceeds. The energy difference between the reactants and the transition state gives the activation energy (Ea) for the reaction, which is a key determinant of the reaction rate. For the nucleophilic addition of a hydride to the carbonyl carbon of this compound, the transition state would involve the partial formation of a new bond between the hydride and the carbonyl carbon, and the partial breaking of the pi bond of the carbonyl group.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or at various temperatures. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time.

For this compound, an MD simulation could be used to study the conformational dynamics, including the rate of interconversion between different puckered forms of the cyclobutane ring and the rotation of the butyl and acetyl groups. The simulation could also provide information about the solvation structure of the molecule in a particular solvent, revealing how solvent molecules arrange themselves around the solute. Furthermore, transport properties such as the diffusion coefficient could be calculated from the simulation trajectory.

Spectroscopic Property Prediction using Computational Methods

Computational methods are highly valuable for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data to aid in the assignment of peaks in the NMR spectrum. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the molecule's conformation. Therefore, it is common to calculate the spectra for the most stable conformers and then obtain a Boltzmann-weighted average of the chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for the trans-equatorial Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon | 209.5 |

| CH attached to Acetyl | 55.2 |

| CH₂ (ring, adjacent to acetyl) | 35.1 |

| CH attached to Butyl | 45.8 |

| CH₂ (ring, adjacent to butyl) | 28.3 |

| Butyl CH₂ (alpha) | 36.4 |

| Butyl CH₂ (beta) | 26.7 |

| Butyl CH₂ (gamma) | 22.9 |

| Butyl CH₃ | 14.1 |

Note: These values are hypothetical and based on typical chemical shifts for similar functional groups and structures.

IR Spectroscopy: The vibrational frequencies of this compound can also be calculated computationally. These frequencies correspond to the various vibrational modes of the molecule, such as bond stretching and bending. The calculated IR spectrum can be compared with an experimental spectrum to identify characteristic peaks. For this compound, a strong absorption band corresponding to the C=O stretch of the ketone group would be expected around 1715 cm⁻¹.

Stereochemical Aspects of 1 3 Butylcyclobutyl Ethanone and Its Derivatives

Chirality and Stereoisomerism in Cyclobutane (B1203170) Systems

The stereochemistry of 1-(3-butylcyclobutyl)ethanone is fundamentally dictated by the nature of its cyclobutane core. Cyclobutane rings, unlike their planar representations often suggest, are not flat. They adopt a puckered or bent conformation to alleviate torsional strain that would arise from eclipsing hydrogen atoms on adjacent carbon atoms in a planar structure. masterorganicchemistry.compressbooks.pub This puckering results in two primary conformations: a bent form with D2d symmetry and a planar form with D4h symmetry, with the bent form being the more stable. The folded nature of the cyclobutane ring leads to pseudoaxial and pseudoequatorial positions for its substituents.

For a disubstituted cyclobutane such as this compound, where the substituents are an acetyl group and a butyl group, several stereoisomers are possible. The relationship between these two substituents on the ring gives rise to cis and trans diastereomers. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. youtube.com

The presence of two different substituents on the cyclobutane ring at positions 1 and 3 creates two stereogenic centers. For this compound, these are at C1 (bearing the acetyl group) and C3 (bearing the butyl group). Consequently, four stereoisomers can exist: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) isomers constitute an enantiomeric pair of the trans diastereomer, while the (1R, 3S) and (1S, 3R) isomers form an enantiomeric pair of the cis diastereomer. However, in the case of 1,3-disubstituted cyclobutanes with identical substituents, the cis isomer is a meso compound due to an internal plane of symmetry, rendering it achiral. Since the acetyl and butyl groups are different, the cis isomer of this compound is chiral and exists as a pair of enantiomers.

The relative stability of these isomers is influenced by steric interactions between the substituents. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer, where both substituents can occupy pseudoequatorial positions, is more stable than the trans isomer, where one substituent is forced into a pseudoaxial position. acs.org

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C3 | Diastereomeric Relationship | Enantiomeric Relationship |

| 1 | R | R | trans | Enantiomer of (1S, 3S) |

| 2 | S | S | trans | Enantiomer of (1R, 3R) |

| 3 | R | S | cis | Enantiomer of (1S, 3R) |

| 4 | S | R | cis | Enantiomer of (1R, 3S) |

Asymmetric Induction in Reactions Involving this compound

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, due to the influence of a chiral feature present in the substrate, reagent, catalyst, or environment. msu.edu In reactions involving this compound, the existing stereocenters on the cyclobutane ring can influence the stereochemical outcome of reactions at the acetyl group.

For instance, the nucleophilic addition to the carbonyl group of the acetyl moiety can lead to the formation of a new stereocenter at the carbonyl carbon. The stereochemical course of such a reaction will be influenced by the pre-existing chirality of the cyclobutane ring. This is because the two faces of the prochiral ketone, designated as the Re and Si faces, are diastereotopic. A nucleophile will approach these faces at different rates, leading to a diastereomeric excess of one of the product alcohols.

The degree of asymmetric induction will depend on several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the specific stereoisomer of this compound used as the starting material. For example, the reduction of the ketone to an alcohol using a hydride reagent will likely proceed via a transition state where the incoming hydride is delivered to the less sterically hindered face of the carbonyl group. The puckered nature of the cyclobutane ring and the relative orientations of the butyl and acetyl groups will dictate which face is more accessible.

Table 2: Hypothetical Diastereomeric Excess in the Reduction of cis-(1R, 3S)-1-(3-Butylcyclobutyl)ethanone

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Excess (%) | Major Diastereomer |

| NaBH4 | Methanol | 0 | 60 | (1R, 3S, αR)-1-(1-hydroxyethyl)-3-butylcyclobutane |

| L-Selectride | THF | -78 | 95 | (1R, 3S, αS)-1-(1-hydroxyethyl)-3-butylcyclobutane |

| K-Selectride | THF | -78 | 92 | (1R, 3S, αS)-1-(1-hydroxyethyl)-3-butylcyclobutane |

Note: The data in this table is illustrative and based on general principles of asymmetric induction.

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires diastereoselective and/or enantioselective strategies. The stereoselective synthesis of highly substituted cyclobutanes is a significant area of research, often driven by the presence of the cyclobutane motif in bioactive molecules. acs.orgnih.gov

Diastereoselective Synthesis:

A common approach to diastereoselective synthesis involves controlling the relative stereochemistry of the substituents on the cyclobutane ring. For instance, a [2+2] cycloaddition reaction between a butyl-substituted ketene (B1206846) and an appropriate enol ether could be employed. The stereochemical outcome of such a reaction is often dictated by the geometry of the reactants and the reaction conditions.

Another strategy is the Michael addition to cyclobutenes. nih.govrsc.org For example, the conjugate addition of a butyl nucleophile to a cyclobutenone derivative could be designed to favor the formation of either the cis or trans isomer depending on the reagents and conditions.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce an excess of one enantiomer over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries. For the synthesis of this compound, an enantioselective approach could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated ketone. acs.orgnih.gov Iridium-catalyzed asymmetric hydrogenation has been shown to be effective for producing chiral cyclic ketones with high enantiomeric excess. acs.org

Alternatively, an organocatalytic approach could be employed. Chiral amines or cinchona alkaloids can catalyze the enantioselective conjugate addition of nucleophiles to cyclic enones, establishing the stereocenters on the cyclobutane ring with high enantioselectivity. mdpi.com

Table 3: Comparison of Synthetic Strategies for Stereoisomers of this compound

| Strategy | Key Reaction | Stereochemical Control | Typical Outcome |

| Diastereoselective | [2+2] Cycloaddition | Substrate control | Mixture of diastereomers, one may predominate |

| Enantioselective | Asymmetric Hydrogenation | Chiral catalyst | High enantiomeric excess of a specific diastereomer |

| Organocatalytic | Conjugate Addition | Chiral organocatalyst | High enantiomeric and diastereomeric excess |

Stereochemical Stability and Interconversion Mechanisms

The stereochemical stability of this compound is related to the energy barriers for conformational changes and configurational inversion. The puckered cyclobutane ring is not static; it undergoes a rapid ring-flipping process where the pseudoaxial and pseudoequatorial positions interconvert. masterorganicchemistry.com The energy barrier for this process is relatively low, meaning that at room temperature, the different puckered conformations are in rapid equilibrium.

The interconversion of cis and trans diastereomers is a higher energy process as it requires the breaking and reforming of covalent bonds. Such an interconversion would not typically occur under normal conditions. However, under certain reactive conditions, such as enolization of the ketone, epimerization at the C1 position could be possible. Treatment of this compound with a base would generate an enolate, temporarily destroying the stereocenter at C1. Subsequent protonation of the enolate could lead to a mixture of the cis and trans isomers. The final ratio of isomers would be determined by their relative thermodynamic stabilities.

Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the relative stabilities of the different stereoisomers and the energy barriers for their interconversion. acs.org These studies can help rationalize the observed stereochemical outcomes of reactions and predict the conditions under which stereochemical scrambling might occur.

The inherent ring strain of the cyclobutane ring also influences its reactivity and stability. libretexts.orgfiveable.me While more stable than cyclopropane (B1198618), cyclobutane still possesses significant strain energy, which can be a driving force for ring-opening reactions under certain conditions. khanacademy.org However, for the purposes of stereochemical stability under typical organic synthesis conditions, the cyclobutane core of this compound is considered configurationally stable.

Synthesis and Reactivity of Derivatives and Structural Analogs of 1 3 Butylcyclobutyl Ethanone

Modification of the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) moiety not only influences the molecule's three-dimensional conformation but also provides a driving force for various chemical transformations. masterorganicchemistry.com Modifications to this core structure can lead to significant changes in physical and biological properties.

One prominent strategy for modifying the cyclobutyl ring is through ring expansion and contraction reactions . These transformations can be initiated by generating a carbocation adjacent to the ring, which can then undergo rearrangement to form a more stable cyclopentyl or a more strained cyclopropyl (B3062369) system, respectively. chemistrysteps.comwikipedia.org For instance, a Tiffeneau–Demjanov-type rearrangement could potentially be employed to expand the four-membered ring to a five-membered one. wikipedia.org Conversely, certain photochemical or metal-catalyzed reactions can facilitate ring contraction.

Another avenue for modification involves the functionalization of the cyclobutane ring itself. While direct C-H functionalization of cyclobutanes can be challenging, methods have been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from related aryl cyclobutyl ketones. nih.govresearchgate.net This is achieved through a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position relative to the ketone. nih.govresearchgate.net Such strategies could be adapted to introduce new substituents onto the cyclobutyl ring of 1-(3-butylcyclobutyl)ethanone, thereby modulating its properties.

Furthermore, [2+2] cycloaddition reactions represent a fundamental approach to constructing the cyclobutane core, offering a direct route to 1,3-disubstituted cyclobutanes. kib.ac.cnnih.govnih.gov Variations in the alkene and ketene (B1206846) precursors used in these reactions can yield a wide array of substituted cyclobutane derivatives. nih.gov

| Modification Type | Potential Reaction | Outcome |

| Ring Expansion | Tiffeneau–Demjanov Rearrangement | Formation of a cyclopentyl derivative |

| Ring Contraction | Photochemical Rearrangement | Formation of a cyclopropyl derivative |

| Ring Functionalization | Norrish-Yang/Pd-catalyzed C-C cleavage | Introduction of new substituents at the 3-position |

| Core Synthesis | [2+2] Cycloaddition | Access to diverse 1,3-disubstituted cyclobutanes |

Chemical Transformations at the Butyl Side Chain

The n-butyl group attached to the cyclobutane ring provides a lipophilic tail that can be a target for various chemical modifications. The selective functionalization of this alkyl chain, particularly at the terminal position, can be a powerful tool for creating derivatives with altered properties.

Terminal-selective functionalization of alkyl chains can be achieved through regioconvergent cross-coupling reactions. nih.gov For example, a mixture of secondary alkyl bromides, which could be generated from the butyl group, can undergo a Negishi coupling with aryl or alkenyl triflates in the presence of a suitable palladium catalyst and phosphine (B1218219) ligand to selectively form the linear, terminally functionalized product. nih.gov This approach allows for the introduction of aromatic or vinylic moieties at the end of the butyl chain.

Another strategy involves the oxidation of the alkyl side chain . While strong oxidizing agents often lead to the cleavage of the side chain, more controlled oxidation methods can introduce hydroxyl or carbonyl functionalities. libretexts.org The presence of a benzylic position often facilitates oxidation, but in the absence of such activation, selective C-H oxidation of aliphatic chains remains a significant area of research. libretexts.orgethz.ch

| Transformation | Reagents/Conditions | Potential Product |

| Terminal Arylation | Secondary alkyl bromides, Aryl triflate, Pd catalyst, Phosphine ligand | 1-(3-(4-Arylbutyl)cyclobutyl)ethanone |

| Terminal Alkenylation | Secondary alkyl bromides, Alkenyl triflate, Pd catalyst, Phosphine ligand | 1-(3-(But-3-en-1-yl)cyclobutyl)ethanone |

| Controlled Oxidation | Selective C-H oxidation catalysts | Hydroxylated or carbonylated butyl chain derivatives |

Alterations of the Ethanone (B97240) Moiety

The ethanone group is a versatile functional handle that can be readily transformed into a wide range of other functionalities, significantly expanding the chemical diversity of the derivatives.

The ketone can be converted into various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. The Baeyer-Villiger oxidation offers a route to esters, and subsequent hydrolysis can provide the corresponding carboxylic acid, which can then be converted to amides. nih.gov

Furthermore, the ethanone moiety can participate in various carbon-carbon bond-forming reactions. For instance, the Wittig reaction can convert the carbonyl group into an alkene. Aldol (B89426) condensations with other carbonyl compounds can extend the carbon framework. The α-position to the carbonyl can also be functionalized through enolate chemistry, allowing for alkylation, halogenation, or other modifications.

| Reaction Type | Reagents | Resulting Functional Group |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ester |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amine |

| Grignard Reaction | Organomagnesium halide | Tertiary alcohol |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated system |

Bioisosteric Replacements in the Context of Novel Synthetic Targets

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to optimize drug-like properties. nih.govwikipedia.org For the this compound scaffold, bioisosteric replacements can be considered for each of its three main components.

The cyclobutyl group itself can be considered a bioisostere for other cyclic or acyclic linkers. enamine.net For instance, it can serve as a conformationally restricted alternative to a propyl linker or as a non-planar substitute for an aromatic ring. nih.gov Conversely, the cyclobutyl ring could be replaced by other small rings like cyclopropane (B1198618) or cyclopentane, or by heterocyclic systems.

The butyl side chain can be replaced with a variety of other groups to modulate lipophilicity and metabolic stability. A common bioisosteric replacement for a tert-butyl group is a trifluoromethyl-cyclobutyl group, which offers a similar steric profile but with altered electronic properties. acs.orgenamine.net For the linear butyl chain, replacements could include branched alkyl groups, cycloalkyl groups, or ether linkages.

The ethanone moiety (specifically the acetyl group) also has several known bioisosteres. For example, the acetyl group can be replaced by a phenyl group or various five-membered heterocycles like oxadiazoles (B1248032) or triazoles, which can mimic the hydrogen bonding and dipolar characteristics of the amide functionality that can be derived from the ketone. acs.orgcambridgemedchemconsulting.com

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Cyclobutyl ring | Cyclopentyl, Phenyl, Piperidine | Altering conformation, solubility, and planarity |

| Butyl chain | Cyclobutyl, Trifluoromethyl-containing groups, Phenyl | Modulating lipophilicity and metabolic stability |

| Ethanone (Acetyl) | Phenyl, Oxadiazole, Triazole | Mimicking electronic and steric properties, improving metabolic stability |

Multicomponent Reactions Involving this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. acs.org The ethanone functionality of the this compound scaffold makes it a suitable candidate for isocyanide-based MCRs such as the Ugi and Passerini reactions. acs.orgnih.govnih.gov

The Ugi four-component reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org Employing this compound as the ketone component would lead to the formation of highly functionalized, α,α-disubstituted amino acid amide derivatives. nih.govnih.gov The diversity of commercially available amines, carboxylic acids, and isocyanides allows for the rapid generation of a large library of complex molecules based on the cyclobutane scaffold.

The Passerini three-component reaction , on the other hand, combines a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgchemistnotes.comnih.gov This reaction would introduce both an ester and an amide functionality at the carbon that was formerly the carbonyl carbon of the ethanone group.

These MCRs offer an efficient pathway to derivatives with increased molecular complexity and peptide-like features, which can be valuable in the search for new biologically active compounds.

| Reaction | Components | Product Type |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-N-substituted-1-(3-butylcyclobutyl)acetamide |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | 1-(3-Butylcyclobutyl)-1-(acyloxy)ethyl isocyanide adduct |

Applications of 1 3 Butylcyclobutyl Ethanone As a Synthetic Intermediate and Building Block

Precursor in Complex Molecule Synthesis

The primary application of 1-(3-butylcyclobutyl)ethanone lies in its function as a versatile starting material for the construction of more intricate molecular architectures. The presence of both a reactive ketone carbonyl group and a sterically demanding butylcyclobutyl moiety allows for a range of selective chemical modifications.

Researchers have utilized this compound in multi-step synthetic sequences to generate a variety of organic molecules. The ketone functionality can readily undergo nucleophilic addition, reduction, oxidation, and alpha-functionalization reactions, providing a handle to introduce new functional groups and build molecular complexity. For instance, the Grignard reaction with various organometallic reagents can convert the ketone into a tertiary alcohol, a key intermediate for further transformations.

While specific, large-scale syntheses of widely recognized complex molecules starting from this compound are not extensively reported in publicly available literature, its structural motif is of interest in medicinal chemistry and fragrance research, where the cyclobutane (B1203170) ring can impart unique conformational constraints and lipophilicity to a target molecule.

Role in Materials Science

The application of this compound in materials science, particularly in polymer chemistry, is an area of emerging interest, although detailed research findings are presently limited. The potential for this compound to serve as a monomer or a key building block for polymers stems from its distinct chemical structure.

Theoretically, the ketone functionality could be transformed into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The resulting monomer, containing the bulky butylcyclobutyl group, could then be polymerized to yield polymers with potentially interesting properties. The presence of the aliphatic cyclobutane ring could influence the thermal properties, such as the glass transition temperature (Tg), and the mechanical properties of the resulting polymer.

Table 1: Potential Polymer Precursors Derived from this compound

| Precursor Type | Potential Polymerization Method | Potential Polymer Properties |

| Acrylate/Methacrylate Monomer | Free-radical polymerization | Increased Tg, altered solubility |

| Vinyl Ether Monomer | Cationic polymerization | Controlled molecular weight |

| Diol (from ketone reduction) | Step-growth polymerization (with diacids) | Polyester with unique side chains |

It is important to note that while these applications are conceivable based on fundamental principles of polymer chemistry, specific examples of polymers synthesized from this compound are not yet prevalent in the scientific literature.

Catalyst or Ligand Precursor in Organic Transformations

The utility of this compound as a precursor for catalysts or ligands in organic transformations is another area of potential, though currently underexplored. The synthesis of chiral ligands for asymmetric catalysis often involves the use of ketones as starting materials.

Through established synthetic routes, the ketone can be converted into chiral amines, alcohols, or phosphines. These functional groups are common coordinating moieties in transition metal catalysts. The butylcyclobutyl scaffold could provide a unique steric and electronic environment around the metal center, potentially influencing the selectivity and activity of the catalyst in various organic reactions, such as hydrogenations, cross-coupling reactions, and aldol (B89426) reactions.

Table 2: Potential Ligand Scaffolds from this compound

| Ligand Type | Synthetic Precursor from Ketone | Potential Catalytic Application |

| Chiral Diamine | Reductive amination with a chiral amine | Asymmetric transfer hydrogenation |

| Chiral Phosphine (B1218219) | Conversion to a phosphine oxide and reduction | Asymmetric cross-coupling reactions |

| Chiral Amino Alcohol | Asymmetric reduction and amination | Chiral catalysis, organocatalysis |

Further research is required to synthesize and evaluate the efficacy of such ligands in catalytic systems.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique reactivity of the cyclobutane ring in this compound can be exploited in the development of novel synthetic methodologies. Cyclobutane derivatives are known to undergo ring-opening and ring-expansion reactions under specific conditions, providing access to different carbocyclic and heterocyclic systems.

For example, under thermal or photochemical conditions, or in the presence of certain transition metal catalysts, the strained four-membered ring can be cleaved to generate linear or five-membered ring structures. The presence of the ketone and butyl substituents can direct the regioselectivity of these transformations.

While specific, named reactions or methodologies centered exclusively on this compound have not been established, its use as a model substrate to explore the reactivity of substituted cyclobutanes is a plausible area of academic investigation. Such studies could lead to the discovery of new synthetic transformations with broader applications in organic synthesis.

Future Research Directions and Emerging Trends

Exploration of Unconventional Reaction Pathways and Green Chemistry Approaches

The future synthesis and modification of 1-(3-Butylcyclobutyl)ethanone are likely to move beyond traditional methods, embracing unconventional reaction pathways that offer greater efficiency, selectivity, and sustainability. A key area of interest is the direct functionalization of the cyclobutane (B1203170) ring's C-H bonds. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste, in line with the principles of green chemistry. organic-synthesis.com

Recent advancements in the functionalization of cyclobutyl ketones demonstrate the potential for these strategies. For instance, a two-step sequence involving a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization has been used to create cis-1,3-difunctionalized cyclobutanes from cyclobutyl aryl ketones. nih.govnih.gov This method allows for the precise installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the γ-position of the cyclobutane ring relative to the ketone. nih.govresearchgate.net Applying such a strategy to this compound could yield a variety of novel derivatives.

Another promising avenue is the use of photocatalysis. Visible-light-induced aerobic C-H oxidation, for example, has been successfully applied to the synthesis of aromatic ketones in aqueous media, using air as the oxidant. chemistryviews.org Adapting such green photocatalytic methods for the synthesis or modification of this compound could significantly reduce the environmental impact by minimizing the use of hazardous reagents and organic solvents. chemistryviews.org

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevent Waste | Employing C-H activation to avoid the use of protecting groups and reduce synthetic steps. organic-synthesis.com |

| Atom Economy | Utilizing catalytic reactions, such as palladium-catalyzed cross-coupling, which require only small amounts of catalyst. organic-synthesis.comnih.gov |

| Safer Solvents & Conditions | Exploring aqueous media and visible-light photocatalysis to replace hazardous solvents and harsh reaction conditions. organic-synthesis.comchemistryviews.org |

| Energy Efficiency | Running reactions at ambient temperature and pressure where possible, for instance through photocatalysis. organic-synthesis.comchemistryviews.org |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of compounds like this compound. europa.eu This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. uc.ptflinders.edu.au

The modular nature of flow chemistry systems allows for the sequential execution of multiple reaction steps, including reaction, in-line purification, and analysis. flinders.edu.audurham.ac.uk For the synthesis of this compound and its derivatives, a multi-step flow process could be designed to telescope several transformations, thereby minimizing manual handling and processing time. flinders.edu.au For example, the synthesis of cyclobutane polymers via [2+2] photopolymerization has been shown to be more efficient and scalable when conducted in a continuous flow reactor compared to traditional batch methods. nih.gov This approach could be adapted for reactions involving this compound as a monomer or building block.

The integration of flow chemistry aligns well with the goals of sustainable synthesis. It allows for efficient energy use, reduced solvent volumes, and the potential for catalyst recycling through the use of packed-bed reactors containing immobilized catalysts. flinders.edu.au

Advanced Materials and Nanotechnology Applications (as a component or scaffold)

The rigid, puckered structure of the cyclobutane ring imparts unique conformational constraints, making it an attractive scaffold for advanced materials. nih.gov Cyclobutanes are increasingly recognized for their ability to enhance pharmacological properties in medicinal chemistry, and these same structural benefits can be translated into materials science. nih.govresearchgate.net

This compound could serve as a valuable monomer for the creation of novel polymers. The cyclobutane core can provide rigidity and thermal stability to the polymer backbone, while the butyl group can be used to tune properties such as hydrophobicity and solubility. The ketone functional group offers a convenient handle for post-polymerization modification, allowing for the attachment of other functional moieties or for cross-linking the polymer chains. Research on cyclobutane-based polyesters, synthesized via solution-state [2+2] photopolymerization, highlights the potential for creating a diverse library of polymers with tailored functionalities. nih.gov

In nanotechnology, the defined three-dimensional structure of this compound could be exploited to construct highly ordered molecular architectures. As a scaffold, it could be used to position functional groups in precise spatial arrangements, a key requirement for the development of molecular sensors, catalysts, or components of molecular machines.

Development of Machine Learning Approaches for Predicting this compound Reactivity and Synthesis

The convergence of artificial intelligence and chemistry is revolutionizing how chemical reactions are designed and optimized. gpai.app Machine learning (ML) models can predict the outcomes of chemical reactions, including yields and selectivity, with increasing accuracy. pharmaceutical-technology.comchemrxiv.org

For this compound, ML could be employed in several key areas. By training models on datasets of similar reactions, it would be possible to predict the most likely sites of reactivity on the molecule under various conditions. For instance, an ML model could predict the regioselectivity of a C-H activation reaction or the stereochemical outcome of a ketone reduction. These predictive capabilities can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. gpai.apppharmaceutical-technology.com

Furthermore, ML algorithms, such as random forest models, can be used to optimize reaction conditions. pharmaceutical-technology.com By analyzing how variables like catalyst, solvent, temperature, and reactants affect reaction yield, the software can suggest the optimal conditions for synthesizing or derivatizing this compound. pharmaceutical-technology.comsciencedaily.com The development of platforms like Auto3D, which uses ML to compute molecular energies and properties, provides powerful tools for predicting reaction feasibility from the ground up. cmu.edu

| Machine Learning Application | Potential Impact on this compound Research |

| Reactivity Prediction | Forecasts the most probable sites for functionalization (e.g., α- vs. β- vs. γ-C-H bonds). chemrxiv.org |

| Yield Prediction | Estimates the potential yield of a synthetic route before performing the experiment. pharmaceutical-technology.comrjptonline.org |

| Condition Optimization | Identifies the optimal set of reagents, catalysts, and conditions to maximize yield and purity. sciencedaily.com |

| Synthesis Planning | Proposes novel and efficient synthetic pathways to the target molecule and its derivatives. gpai.app |

Expanding the Scope of Derivatization and Functionalization

Future research will undoubtedly focus on expanding the chemical space accessible from this compound through a wide range of derivatization and functionalization reactions. The presence of both the cyclobutane scaffold and the ketone functional group provides multiple handles for chemical modification.

Recent breakthroughs in the enantioselective C(sp³)-H arylation of cyclobutyl ketones using chiral transient directing groups offer a sophisticated method for creating chiral, trisubstituted cyclobutanes. nih.gov Applying this methodology to this compound could generate a library of enantiomerically enriched compounds for biological screening or as chiral ligands.

The ketone moiety itself is highly versatile. It can undergo a variety of transformations, as demonstrated on related cyclobutyl aryl ketones, including:

Reduction: To form the corresponding secondary alcohol or complete reduction to an alkane. nih.gov

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to form an alkene derivative. nih.gov

Baeyer-Villiger Oxidation: To selectively form an ester, cleaving the cyclobutyl-acyl bond. nih.gov

Beckmann Rearrangement: To convert the ketone into an anilide, which involves cleavage of the aryl-acyl bond (if an aryl group were present). nih.gov

By systematically applying these modern synthetic methods, a diverse portfolio of derivatives based on the this compound scaffold can be constructed, opening doors to new applications in various fields of chemical science.

Q & A

Q. What are the common synthetic routes for 1-(3-Butylcyclobutyl)ethanone, and what experimental conditions are critical for success?

The synthesis of cyclobutyl-containing ethanones typically involves Friedel-Crafts acylation or ring-strained cyclobutane functionalization . For example:

- Friedel-Crafts acylation : Reacting a cyclobutyl-substituted aromatic precursor (e.g., 3-butylcyclobutane derivative) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Cyclobutane ring formation : Strained cyclobutane intermediates can be generated via [2+2] photocycloaddition or thermal ring-closing, followed by acylation .

Critical parameters : Anhydrous solvents, controlled temperature (e.g., reflux in dichloromethane), and catalyst stoichiometry to avoid side reactions like over-acylation .

Q. How can researchers characterize the purity and stability of this compound?